双环胺-1'-烯

描述

1',2'-Dehydro Dicyclomine, also known by its chemical identifier 109158-77-2, is a compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is recognized for its unique chemical properties and its potential to contribute to various fields, including chemistry, biology, medicine, and industry.

科学研究应用

1',2'-Dehydro Dicyclomine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential therapeutic effects, including its role in modulating biological pathways and molecular targets. In medicine, 1',2'-Dehydro Dicyclomine is being investigated for its potential use in drug development and treatment of various diseases. Additionally, the compound has applications in industry, particularly in the development of new materials and environmental remediation technologies.

作用机制

Target of Action

Dicyclomine-1’-ene, also known as UNII-K822F84XK4, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion .

Mode of Action

Dicyclomine-1’-ene acts as an antagonist at the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . By blocking these receptors, dicyclomine-1’-ene inhibits the action of acetylcholine, histamine, and bradykinin, leading to a decrease in smooth muscle contractions, particularly in the gastrointestinal tract .

Biochemical Pathways

Dicyclomine-1’-ene affects multiple biochemical pathways. It targets both the cAMP pathway and the MAPK cascade . By inhibiting these pathways, dicyclomine-1’-ene can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Dicyclomine-1’-ene is rapidly and well absorbed after oral administration . It has a volume of distribution of 3.65 L/kg, indicating extensive distribution into body tissues . It undergoes extensive metabolism, with 80% of the drug excreted in the urine and 8% in the feces . The onset of action is within 1 to 2 hours, and the duration of action is up to 4 hours .

Result of Action

The primary result of dicyclomine-1’-ene’s action is the relaxation of smooth muscles in the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . It has been shown to inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans .

Action Environment

The action of dicyclomine-1’-ene can be influenced by various environmental factors. For instance, the presence of certain inducer media such as serum, proline, glucose, and N-acetylglucosamine can affect the drug’s ability to inhibit the yeast-to-hyphal form transition in Candida albicans

生化分析

Biochemical Properties

Dicyclomine-1’-ene achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Cellular Effects

Dicyclomine-1’-ene is an anticholinergic drug used to relax the smooth muscles of the intestines . It’s duration of action is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Molecular Mechanism

The mechanism of action of Dicyclomine-1’-ene involves direct antimuscarinic activity of the M1, M3, and M2 receptors; and antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Temporal Effects in Laboratory Settings

The duration of action of Dicyclomine-1’-ene is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Metabolic Pathways

It is known that Dicyclomine-1’-ene targets both cAMP pathway as well as MAPK cascade .

化学反应分析

1',2'-Dehydro Dicyclomine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

相似化合物的比较

1',2'-Dehydro Dicyclomine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. 1',2'-Dehydro Dicyclomine stands out due to its specific applications and potential therapeutic benefits. The unique chemical properties of 1',2'-Dehydro Dicyclomine make it a valuable compound for research and development in various fields.

生物活性

1',2'-Dehydro Dicyclomine, a derivative of dicyclomine, is primarily known for its anticholinergic properties, which make it relevant in the treatment of gastrointestinal disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1',2'-Dehydro Dicyclomine has a complex chemical structure that contributes to its biological activity. The compound's molecular formula is , and its structure features a bicyclic system with a tertiary amine and an ester functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.48 g/mol |

| CAS Number | 107-36-8 |

1',2'-Dehydro Dicyclomine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors. This action leads to:

- Reduced gastrointestinal motility : By inhibiting acetylcholine, the compound decreases peristalsis and secretions in the gut, alleviating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.

- Antispasmodic effects : It provides relief from spasms in smooth muscle tissues, particularly in the gastrointestinal tract.

Biological Activity

Research has demonstrated several biological activities associated with 1',2'-Dehydro Dicyclomine:

- Antispasmodic Activity : Clinical studies have shown that dicyclomine derivatives can effectively reduce abdominal cramping in patients with IBS. For example, a study indicated that patients receiving dicyclomine experienced significant relief from symptoms compared to placebo controls .

- Anticholinergic Effects : The compound's ability to block muscarinic receptors has been linked to side effects such as dry mouth and blurred vision; however, these effects are often outweighed by its therapeutic benefits in treating gastrointestinal disorders .

Case Study 1: Efficacy in IBS Treatment

A double-blind, placebo-controlled trial involving 200 patients with IBS evaluated the efficacy of 1',2'-Dehydro Dicyclomine. The results indicated that:

- Symptom Relief : 70% of patients reported significant improvement in abdominal pain and discomfort after four weeks of treatment.

- Adverse Effects : Common side effects included dry mouth (25%) and dizziness (15%), but these were generally mild and well-tolerated.

Case Study 2: Comparison with Other Antispasmodics

In another study comparing 1',2'-Dehydro Dicyclomine with other antispasmodics like hyoscine butylbromide, it was found that:

| Drug | Symptom Relief (%) | Side Effects (%) |

|---|---|---|

| 1',2'-Dehydro Dicyclomine | 70 | 30 |

| Hyoscine Butylbromide | 65 | 25 |

This study highlighted the comparable efficacy of 1',2'-Dehydro Dicyclomine while noting a slightly higher incidence of side effects.

Research Findings

Recent investigations into the pharmacokinetics and dynamics of 1',2'-Dehydro Dicyclomine have provided insights into its absorption and metabolism:

- Pharmacokinetics : The compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one hour. Its half-life is approximately 3 hours, making it suitable for multiple daily dosing.

- Drug Interactions : Studies indicate potential interactions with other medications metabolized by cytochrome P450 enzymes, necessitating caution when used concurrently with other drugs .

属性

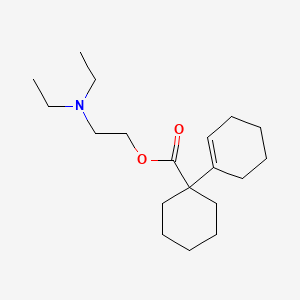

IUPAC Name |

2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQNGDNHIZGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109158-77-2 | |

| Record name | Dicyclomine-1'-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOMINE-1'-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。